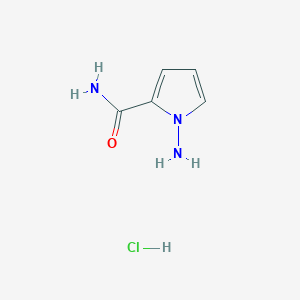

1-Amino-1H-pyrrole-2-carboxamide hydrochloride

描述

Historical Context and Chemical Classification

This compound belongs to the extensive family of pyrrole derivatives, which have been subjects of intensive scientific investigation for over a century. The compound represents a modern development in the systematic exploration of substituted pyrroles that began with the foundational work on pyrrole chemistry in the late nineteenth century. The parent compound, 1-amino-1H-pyrrole-2-carboxamide, was first cataloged in chemical databases in 2006, indicating its relatively recent emergence in the chemical literature. This timeline reflects the ongoing expansion of pyrrole chemistry beyond naturally occurring structures toward designed synthetic derivatives with specific functional properties.

The chemical classification of this compound places it within the broader category of nitrogen-containing heterocyclic compounds, specifically as a substituted pyrrole derivative with both amino and carboxamide functional groups. According to the Chemical Abstracts Service registry, the hydrochloride salt form carries the identification number 1630906-75-0, distinguishing it from the parent free base compound which bears the registry number 159326-69-9. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, which precisely describes the substitution pattern and salt form.

The development of this specific derivative reflects the broader historical trajectory of heterocyclic chemistry, where researchers have systematically explored modifications to fundamental ring systems to optimize biological activity and synthetic utility. The incorporation of both amino and carboxamide functionalities represents a strategic approach to combining hydrogen bonding capabilities with aromatic stability, characteristics that have proven valuable in pharmaceutical applications. This compound exemplifies the evolution from naturally occurring pyrrole structures toward rationally designed synthetic derivatives tailored for specific research applications.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple dimensions of scientific inquiry. Heterocyclic compounds constitute approximately ninety percent of commercially available medicines, establishing the fundamental importance of this chemical class in pharmaceutical development. Within this context, pyrrole derivatives occupy a particularly prominent position due to their presence in numerous natural products and their demonstrated pharmacological activities across diverse therapeutic areas.

Research investigations have identified multiple biological activities associated with this compound and related structures. Studies have indicated potential antimicrobial properties, with some derivatives of pyrrole compounds demonstrating activity against bacteria and fungi. Additionally, certain investigations suggest anticancer properties, positioning this compound within the broader research framework aimed at developing novel therapeutic agents. The structural features of this compound make it particularly suitable for structure-activity relationship studies, where systematic modifications can be explored to optimize biological activity.

The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecular architectures through established reaction pathways. Its dual functionality, combining amino and carboxamide groups, provides multiple sites for further chemical modification, making it valuable for the development of compound libraries in drug discovery programs. The enhanced water solubility conferred by the hydrochloride salt form facilitates biological testing and pharmaceutical formulation development.

Contemporary research has demonstrated the utility of pyrrole-2-carboxamides in various therapeutic applications, including their development as inhibitors of specific biological targets. Recent studies have employed structure-guided strategies for designing pyrrole-2-carboxamides with enhanced activity against tuberculosis, demonstrating the continued relevance of this chemical class in addressing contemporary medical challenges. These developments underscore the ongoing significance of this compound as both a research tool and a potential therapeutic lead compound.

Structural Relationship to Pyrrole Chemistry

The structural characteristics of this compound exemplify the fundamental principles governing pyrrole chemistry while incorporating specific modifications that enhance its research utility. The compound maintains the essential five-membered aromatic heterocyclic ring system that defines the pyrrole family, with nitrogen occupying position 1 in the ring structure. This aromatic character arises from the delocalization of the nitrogen lone pair electrons into the ring system, creating a stable four-electron pi-system that follows Hückel's rule for aromaticity.

The substitution pattern places an amino group directly on the ring nitrogen atom and a carboxamide functionality at the 2-position of the pyrrole ring. This specific arrangement creates a unique electronic environment that distinguishes the compound from simpler pyrrole derivatives. The presence of the amino group on nitrogen represents a significant structural modification compared to unsubstituted pyrrole, where the nitrogen typically bears only a hydrogen atom. This substitution fundamentally alters the electronic properties and reactivity profile of the molecule.

The carboxamide group at the 2-position introduces additional hydrogen bonding capability and serves as a key pharmacophore in many biologically active compounds. The positioning of this functional group adjacent to the ring nitrogen creates opportunities for intramolecular interactions that can influence the overall conformation and stability of the molecule. The carboxamide functionality also provides a site for further synthetic elaboration, enabling the construction of more complex structures through established amide chemistry protocols.

The hydrochloride salt formation involves protonation of one of the available basic sites in the molecule, most likely the amino nitrogen attached to the pyrrole ring. This salt formation significantly enhances the water solubility of the compound compared to the free base form, facilitating its use in aqueous biological systems and pharmaceutical formulations. The simplified molecular formula representation C5H8ClN3O captures the essential elemental composition while the more detailed structural formula reveals the specific connectivity and functional group arrangement.

Comparative analysis with related pyrrole derivatives reveals the strategic nature of the substitution pattern in this compound. The combination of electron-donating amino and electron-withdrawing carboxamide groups creates a balanced electronic system that can participate in diverse chemical reactions while maintaining structural stability. This balance is crucial for applications in medicinal chemistry, where compounds must exhibit sufficient stability for formulation and administration while retaining reactivity for biological interactions.

Current Research Significance

The current research significance of this compound spans multiple areas of contemporary scientific investigation, reflecting the compound's versatility as both a synthetic intermediate and a potential therapeutic agent. Recent developments in medicinal chemistry have highlighted the importance of pyrrole-containing scaffolds in drug discovery programs, with numerous examples of successful therapeutic agents incorporating pyrrole rings. The specific structural features of this compound position it as a valuable building block for the synthesis of more complex pharmacologically active molecules.

Contemporary research methodologies have enabled systematic exploration of the structure-activity relationships associated with pyrrole-2-carboxamide derivatives. One-pot synthesis strategies have been developed for efficient preparation of pyrrole-2-carboxamides, demonstrating the continued evolution of synthetic methodologies to access these important chemical structures. These synthetic advances have facilitated the preparation of compound libraries for biological screening, accelerating the discovery of new therapeutic agents based on the pyrrole-2-carboxamide scaffold.

The compound's utility in pharmaceutical research extends to its role as a starting material for the synthesis of more complex heterocyclic systems. Recent publications have described the use of pyrrole-2-carboxamides in the total synthesis of natural products, particularly marine-derived alkaloids with significant biological activities. These synthetic applications demonstrate the fundamental importance of readily available pyrrole derivatives like this compound in enabling access to structurally complex natural products.

Current investigations into the biological activities of pyrrole derivatives have revealed promising therapeutic potential across multiple disease areas. Studies have demonstrated that modifications to the pyrrole ring system can yield compounds with enhanced activity against specific biological targets, including enzymes involved in cancer progression and bacterial infection. The amino and carboxamide functionalities present in this compound provide optimal sites for further structural modification to enhance biological activity and selectivity.

The compound's research significance is further enhanced by advances in computational chemistry and molecular modeling approaches. These tools enable researchers to predict the biological activity of pyrrole derivatives before synthesis, streamlining the drug discovery process and reducing the time and resources required for lead compound identification. The availability of high-quality structural data for this compound supports these computational approaches, making it a valuable component of virtual screening campaigns.

Recent publications have also highlighted the importance of pyrrole derivatives in addressing emerging therapeutic challenges, including antibiotic resistance and novel cancer targets. The structural diversity accessible through modifications of the basic pyrrole scaffold provides researchers with numerous opportunities to develop compounds with improved therapeutic profiles. The continued investigation of this compound and related derivatives reflects the ongoing importance of heterocyclic chemistry in addressing contemporary medical needs.

属性

IUPAC Name |

1-aminopyrrole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c6-5(9)4-2-1-3-8(4)7;/h1-3H,7H2,(H2,6,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWSYEWXVAYYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Procedure:

- Activation of Carboxylic Acid: Pyrrole-2-carboxylic acid derivatives are dissolved in anhydrous tetrahydrofuran (THF).

- Coupling Reagent Addition: DCC (1.5 equivalents) is added at low temperature (below 0°C) to form an O-acylurea intermediate.

- Amine Addition: An excess of the amine (e.g., amino hydrochloride) is added along with a base such as triethylamine to neutralize the generated acid.

- Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until completion, monitored via TLC.

- Workup: The reaction mixture is filtered to remove dicyclohexylurea, then extracted with ethyl acetate, washed, dried, and concentrated.

Notes:

- The amino group can be introduced via the amino hydrochloride, which is neutralized in situ.

- The reaction may require purification by chromatography or recrystallization.

Cyclization and Functionalization of Pyrrole Intermediates

Research indicates that pyrrole derivatives can be synthesized via cyclization of suitable precursors, followed by functional group transformations to introduce amino and carboxamide groups.

Example:

- Preparation of Pyrrole Core: Starting from β-keto esters or α,β-unsaturated compounds, cyclization is achieved through acid or base catalysis.

- Functionalization: The pyrrole ring is then subjected to selective oxidation or substitution reactions to introduce the amino group at the nitrogen atom.

Specific Method:

- Step 1: Cyclization of 1,4-dicarbonyl compounds under acidic conditions to form pyrroles.

- Step 2: N-alkylation or N-acylation to introduce substituents.

- Step 3: Conversion of ester groups to carboxamides via amidation with ammonia or amines under dehydrating conditions.

Use of Protecting Groups and Sequential Reactions

Research shows that protecting groups such as tert-butoxycarbonyl (Boc) are employed to safeguard amino groups during synthesis, allowing for selective modifications.

Example:

- Protection: The amino group is protected with Boc during initial steps.

- Cyclization: The protected intermediates undergo cyclization to form the pyrrole ring.

- Deprotection and Amidation: Boc groups are removed under acidic conditions, followed by amidation with ammonia or amino derivatives to yield the target compound.

Hydrogenation and Reduction Pathways

Some methods involve reduction of pyrrole derivatives or related heterocycles to obtain amino-functionalized pyrroles.

Procedure:

- Starting Material: Pyrrole derivatives with suitable leaving groups.

- Catalytic Hydrogenation: Use of Lindlar catalyst or Pd/C to reduce double bonds or functional groups.

- Subsequent Amidation: The amino groups generated are then coupled with carboxylic acids or derivatives to form the carboxamide.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Coupling | DCC, amino hydrochloride, triethylamine | Room temperature, inert atmosphere | Simple, widely applicable | Possible racemization, purification challenges |

| Cyclization & Functionalization | β-keto esters, acids, bases | Acidic or basic conditions, reflux | Good control over regioselectivity | Multi-step process |

| Protecting Group Strategy | Boc-protected amines, acids, TFA | Sequential deprotection and coupling | High selectivity | Longer synthesis time |

| Hydrogenation | Lindlar catalyst, Pd/C | Hydrogen atmosphere, mild conditions | Selective reduction | Requires careful control to prevent over-reduction |

Research Findings and Notes

- The synthesis of pyrrole derivatives often involves initial formation of protected intermediates to prevent side reactions.

- Coupling reactions utilizing carbodiimides (DCC, EDC) are prevalent for amidic bond formation.

- Protecting groups such as Boc are employed to facilitate selective reactions, especially when multiple reactive sites are present.

- Recent patents describe the use of formic anhydrides and lithium diisopropylamide (LDA) for functionalization at specific positions on the pyrrole ring.

- Purification typically involves column chromatography, recrystallization, or extraction techniques to isolate high-purity compounds.

化学反应分析

1-Amino-1H-pyrrole-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .

科学研究应用

Chemical and Biological Properties

1-Amino-1H-pyrrole-2-carboxamide hydrochloride has the molecular formula and a molecular weight of 125.13 g/mol. The compound features a pyrrole ring with an amino group at the 1-position and a carboxamide group at the 2-position, which enhances its reactivity and biological activity.

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

- Reactivity : It undergoes several types of reactions, including oxidation, reduction, and electrophilic substitution, making it versatile for synthetic chemistry applications.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Oxo derivatives |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Electrophilic Substitution | Halogens, nitro compounds | Halogenated or nitro-substituted pyrrole derivatives |

Biology

- Antimicrobial Properties : Studies have shown that 1-amino-1H-pyrrole-2-carboxamide exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.

- Antiviral Activity : The compound is also being explored for its antiviral properties, indicating potential applications in treating viral infections.

Medicine

- Therapeutic Potential : Research indicates that this compound may have anti-inflammatory and analgesic activities. Its bioactive properties are under investigation for potential therapeutic applications in various diseases.

- Tuberculosis Treatment : A notable study focused on pyrrole-2-carboxamides derived from this compound showed promising anti-tuberculosis (TB) activity. Compounds designed based on the crystal structure of MmpL3 demonstrated potent activity against drug-resistant strains of TB, with minimal cytotoxicity .

Case Study 1: Anti-TB Activity

A study published in August 2022 investigated a series of pyrrole-2-carboxamide compounds derived from 1-amino-1H-pyrrole-2-carboxamide. The results indicated:

- Most compounds exhibited potent anti-TB activity with MIC values less than .

- Compound 32 showed excellent efficacy against drug-resistant TB strains and good microsome stability.

This research highlights the compound's potential as a scaffold for developing new anti-TB agents .

Case Study 2: Structure-Activity Relationship (SAR)

In another study focusing on SAR, researchers modified substituents on the pyrrole ring to enhance biological activity. Key findings included:

- The presence of electron-withdrawing groups significantly improved the anti-TB activity.

- Compounds with bulky substituents on the carboxamide group displayed enhanced potency against TB .

Industrial Applications

The compound is also utilized in industrial settings for:

- Material Development : As a precursor in synthesizing novel materials.

- Pharmaceuticals : Its unique chemical structure makes it valuable in pharmaceutical development processes.

作用机制

The mechanism of action of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by forming hydrogen bonds with their active sites, thereby modulating their activity . This interaction can lead to various biological effects, such as antiviral or anticancer activities.

相似化合物的比较

Pyrrole-2-carboxamide Derivatives

a. 4-Amino-N-(2-{(methylamino)(methylimino)methyl}aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide dihydrochloride (Compound 69)

- Structure: Features a 1-methylpyrrole core with a complex dihydrochloride salt and a methylamino-methylimino side chain.

- Synthesis : Obtained in 92% yield via hydrogenation but lacks full characterization .

- Key Difference: The dihydrochloride salt and branched side chain may enhance solubility compared to the simpler monohydrochloride structure of the target compound.

b. 4-Amino-N-(3-{[amino(imino)methyl]amino}propyl)-1-methyl-1H-pyrrole-2-carboxamide dihydrochloride (Compound 70)

Brominated and Ester Analogs

Methyl 1-Amino-4-bromo-1H-pyrrole-2-carboxylate Monohydrochloride (CAS: 1802489-57-1)

- Structure : Substituted with a bromine atom at position 4 and a methyl ester group instead of a carboxamide.

- Molecular Formula : C₆H₈BrClN₂O₂.

- Key Difference : The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group reduces polarity compared to the carboxamide .

Bicyclic Pyrrolopyridine Carboxylic Acids

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives (10a-c)

Cyclic Amine Salts

N-Amino-2-pyrrolidinone Hydrochloride (CAS: 504-29-0)

- Structure: A pyrrolidinone ring (5-membered saturated ring) with an amino group.

- Application : Used as a proline isostere in peptidomimetics. The saturated ring and ketone group confer conformational rigidity, contrasting with the aromatic pyrrole core of the target compound .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility: The target compound’s carboxamide and amino groups make it a versatile precursor for cyclization reactions, as seen in the synthesis of pyrrolo[2,1-f][1,2,4]triazines .

- Solubility and Stability: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs like methyl esters or carboxylic acids .

- Biological Relevance : Structural modifications in analogs (e.g., bromination, side-chain elongation) are critical for optimizing pharmacokinetic properties in drug candidates .

生物活性

1-Amino-1H-pyrrole-2-carboxamide hydrochloride (CAS No. 1630906-75-0) is a pyrrole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including antimicrobial, antiviral, and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound possesses the molecular formula C5H7N3O·HCl and a molecular weight of 163.58 g/mol. The structure includes a pyrrole ring, which is known for its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C5H7N3O·HCl |

| Molecular Weight | 163.58 g/mol |

| CAS Number | 1630906-75-0 |

| IUPAC Name | This compound |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound may modulate enzyme activity, influence cell signaling pathways, and alter gene expression profiles. Although specific mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain protein kinases and enzymes involved in cellular processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds with a similar structure exhibit significant antibacterial and antifungal activities.

Case Study: Antibacterial Activity

A study investigated the antibacterial efficacy of various pyrrole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were recorded.

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|

| 1-Amino-1H-pyrrole-2-carboxamide HCl | 12.5 | 25 |

| Control (Ciprofloxacin) | 2 | 2 |

These results demonstrate that this compound exhibits moderate antibacterial activity compared to standard antibiotics.

Antiviral Activity

The antiviral potential of pyrrole derivatives has also been explored, particularly against enteroviruses and other viral pathogens.

Research Findings

In a recent study focusing on enterovirus inhibitors, compounds structurally related to pyrroles showed promising antiviral activity:

| Compound | Target Virus | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| 1-Amino-1H-pyrrole | EV-A71 | 0.08 | >30 | >375 |

| Fluoxetine | EV-B | 21.63 | >30 | <1.39 |

The selectivity index indicates that this compound has a favorable safety profile compared to fluoxetine, suggesting its potential as an antiviral agent.

Anticancer Activity

Pyrrole derivatives are also being studied for their anticancer properties. The ability to inhibit specific kinases involved in cancer progression makes these compounds attractive candidates for cancer therapy.

In Vitro Studies

In vitro studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation.

常见问题

Q. What synthetic methodologies are recommended for preparing 1-amino-1H-pyrrole-2-carboxamide hydrochloride, and how can reaction conditions be optimized?

The synthesis of pyrrole-2-carboxamide hydrochlorides typically involves coupling reactions between activated carbonyl derivatives (e.g., acid chlorides) and amines. For example, describes a protocol using 1-methyl-4-nitro-1H-pyrrole-2-carbonyl chloride and amines, with yields up to 67% under controlled stoichiometry and solvent conditions (DCM/MeOH). Key parameters include:

- Catalysts : Tin(II) chloride for reductions ().

- Solvent systems : Polar aprotic solvents (e.g., DMSO) for electrophilic substitutions ().

- Temperature : Room temperature for nitro group reductions to avoid side reactions ().

Optimization should prioritize purity via flash chromatography (8:2 DCM/MeOH) and NMR validation of intermediates .

Q. How can the structural integrity of this compound be validated experimentally?

Combined spectroscopic and crystallographic methods are critical:

- X-ray crystallography : Monoclinic space groups (e.g., P21/c) confirm molecular packing and hydrogen-bonding networks in hydrochloride salts ().

- NMR spectroscopy : 1H NMR in DMSO-d6 resolves pyrrole ring protons (δ 6.98–8.31 ppm) and amine/amide protons (δ 9.99–10.15 ppm) ().

- Mass spectrometry : ESI-MS validates molecular ions (e.g., m/z 527 [M+H]+) ().

Consistent with , HCl salt formation enhances water solubility, which can be quantified via UV-Vis or HPLC .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

The hydrochloride salt form improves aqueous solubility, making it suitable for biological assays. Stability studies in recommend:

- Storage : Dry, inert atmospheres (argon) at –20°C to prevent hydrolysis of the carboxamide group.

- pH sensitivity : Stable in acidic buffers (pH 3–5) but degrades in alkaline conditions (pH >8).

Use LC-MS to monitor degradation products (e.g., free amine or ester hydrolysis) over time .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations of pyrrole-2-carboxamide derivatives?

Discrepancies in tautomerism or substituent positioning (e.g., amino vs. nitro groups) require high-resolution X-ray diffraction. highlights monoclinic space group assignments (P21/c) to distinguish between isomeric forms. SHELXL refinement ( ) can model disorder or twinning in crystal lattices, while hydrogen-bonding analysis (e.g., N–H···Cl interactions) validates protonation states. For ambiguous cases, cross-reference with DFT-calculated bond lengths and angles .

Q. What mechanistic insights explain the reactivity of the amino group in electrophilic substitution reactions?

The amino group on the pyrrole ring acts as an electron donor, directing electrophiles to the α-position (C3 or C5). notes that HCl salts stabilize the amino group, reducing oxidation during reactions. Kinetic studies using stopped-flow UV-Vis (e.g., bromination) reveal second-order dependence on electrophile concentration. Competing pathways (e.g., nitration vs. sulfonation) depend on steric hindrance from the ethyl substituent (). Computational modeling (e.g., Fukui indices) can predict regioselectivity .

Q. How should researchers address discrepancies in biological activity data across different assay systems?

Contradictions in IC50 values (e.g., enzyme inhibition vs. cell-based assays) may arise from:

- Solubility artifacts : Precipitates in cell media falsely lower activity (validate via DLS).

- Metabolic instability : LC-MS/MS detects rapid degradation in hepatocyte assays ().

- Off-target effects : Use CRISPR knockouts to isolate target-specific responses.

suggests correlating crystallographic LogP values with membrane permeability to refine structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。